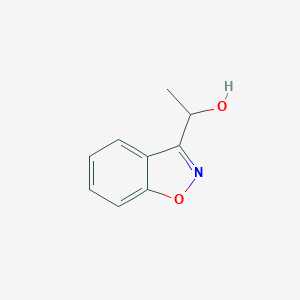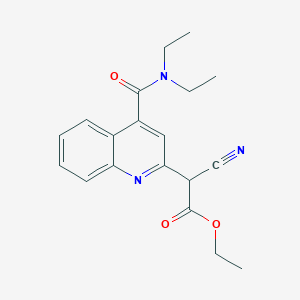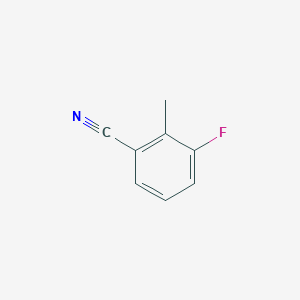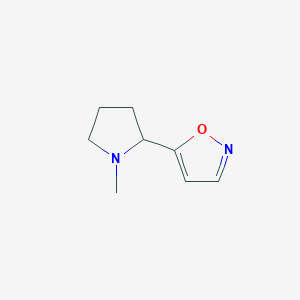
5-(1-Methylpyrrolidin-2-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methylpyrrolidin-2-yl)isoxazole is a chemical compound that has been extensively researched for its potential applications in various fields of science. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 5-(1-Methylpyrrolidin-2-yl)isoxazole is not fully understood, but it is believed to act on the glutamate system in the brain. Glutamate is an important neurotransmitter that is involved in various processes such as learning and memory. The compound has been found to modulate the activity of glutamate receptors, which may contribute to its neuroprotective and antidepressant effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-(1-Methylpyrrolidin-2-yl)isoxazole has various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. The compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(1-Methylpyrrolidin-2-yl)isoxazole in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost compared to other compounds that have similar effects.
Orientations Futures
There are several future directions for research on 5-(1-Methylpyrrolidin-2-yl)isoxazole. One direction is to study its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use as an antidepressant and anxiolytic agent. Additionally, further studies on the compound's mechanism of action and its effects on glutamate receptors may provide valuable insights into its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 5-(1-Methylpyrrolidin-2-yl)isoxazole can be achieved through various methods, including the reaction of 2-bromo-1-methylpyrrolidine with hydroxylamine-O-sulfonic acid and the reaction of 2-bromo-1-methylpyrrolidine with potassium tert-butoxide and hydroxylamine hydrochloride. The latter method has been found to be more efficient and yields a higher purity of the compound.
Applications De Recherche Scientifique
5-(1-Methylpyrrolidin-2-yl)isoxazole has been studied for its potential applications in various fields of science, including medicinal chemistry, neuropharmacology, and drug discovery. It has been found to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propriétés
Numéro CAS |
164351-65-9 |
|---|---|
Nom du produit |
5-(1-Methylpyrrolidin-2-yl)isoxazole |
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
5-(1-methylpyrrolidin-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C8H12N2O/c1-10-6-2-3-7(10)8-4-5-9-11-8/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
LZTKHCVFBYXFKB-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CC=NO2 |
SMILES canonique |
CN1CCCC1C2=CC=NO2 |
Synonymes |
Isoxazole, 5-(1-methyl-2-pyrrolidinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)
![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)
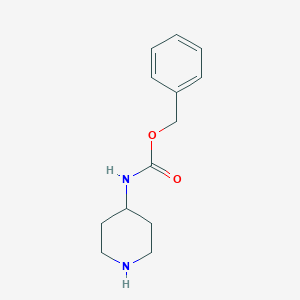
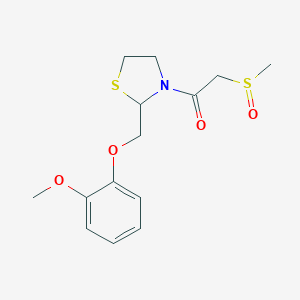
![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)
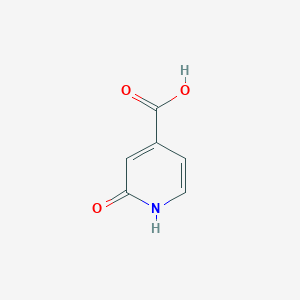
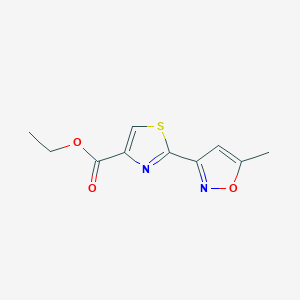
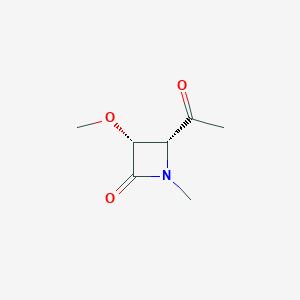
![1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime](/img/structure/B64127.png)

![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)](/img/structure/B64131.png)
